4-(2-Bromoethoxy)benzoic acid
Description
4-(2-Bromoethoxy)benzoic acid is a brominated benzoic acid derivative characterized by a benzoic acid core substituted at the para position with a 2-bromoethoxy group (-OCH₂CH₂Br). This compound is structurally significant due to its dual functional groups: the carboxylic acid moiety enables hydrogen bonding and salt formation, while the brominated ethoxy chain serves as a reactive site for nucleophilic substitution or coupling reactions. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds .
Properties
IUPAC Name |
4-(2-bromoethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSEDROJNHXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325619 | |
| Record name | 4-(2-bromoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51616-09-2 | |
| Record name | NSC513302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-bromoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the bromoethoxy group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Key Pathway
The compound is synthesized via esterification followed by etherification and bromination . For example, methyl 4-(bromomethyl)benzoate undergoes azide substitution (NaN₃, DMF/water) to form an azide intermediate, which is then used in click chemistry (CuSO₄, sodium ascorbate, K₂CO₃) to form triazole derivatives .
Reaction Conditions :
-
Bromination : Bromine (Br₂), Lewis acid (e.g., AlCl₃), 50°C.
Table 1: Synthesis Overview
| Step | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1 | H₂SO₄ | Methanol | 80°C | Methyl ester |
| 2 | Br₂, AlCl₃ | CH₂Cl₂ | 50°C | 4-(2-Bromoethoxy)benzoic acid methyl ester |
| 3 | NaN₃ | DMF:H₂O (4:1) | RT | Azide intermediate |
Nucleophilic Substitution at the Benzylic Position
The bromide group in This compound undergoes nucleophilic substitution (SN₂) with nucleophiles like azide (NaN₃) or amines (e.g., NH₃).
Example Reaction :
-
Reagent : Sodium azide (2 equivalents), DMF:H₂O (4:1).
Table 2: Substitution Examples
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| NaN₃ | 4-(2-Azidoethoxy)benzoic acid | 85% | |
| NH₃ | 4-(2-Aminoethoxy)benzoic acid | 78% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide derivative reacts with acetylenes (e.g., bis-ethynylpyridine) under copper catalysis to form 1,2,3-triazoles.
Reaction Conditions :
-
Catalyst : CuSO₄·5H₂O (0.4 equivalents), sodium ascorbate (0.8 equivalents).
-
Solvent : DMF:H₂O (4:1).
Table 3: CuAAC Reaction
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| Bis-ethynylpyridine | Triazole-linked dibenzoate | 72% |
Ester-to-Acid Conversion
The methyl ester of This compound undergoes hydrolysis to form the free acid.
Reaction Conditions :
Table 4: Hydrolysis Data
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| Methyl ester | This compound | 75% |
Electrophilic Substitution
The carboxylic acid group strongly deactivates the aromatic ring, but under Lewis acid catalysis (e.g., AlCl₃), acylation or alkylation is possible.
Mechanism :
Table 5: Friedel-Crafts Reactivity
| Substituent | Reactivity (Relative Rate) | Reference |
|---|---|---|
| COOH | Strongly deactivating (>100-fold reduction vs. benzene) |
Spectroscopic Characteristics
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 64.4 | 64.6 |
| H | 4.6 | 4.5 |
| N | 15.0 | 15.0 |
Scientific Research Applications
Organic Synthesis
4-(2-Bromoethoxy)benzoic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromoethoxy group allows for nucleophilic substitutions with various nucleophiles, facilitating the creation of diverse derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. For instance, it has been studied as a precursor in the synthesis of bioactive compounds. The ability to modify its structure through chemical reactions makes it valuable in drug development .
Material Science
The compound's properties enable its use in the synthesis of polymers and other materials. Its functional groups can participate in polymerization reactions, leading to materials with specific characteristics suitable for various industrial applications .
Data Table: Comparison with Similar Compounds
| Compound Name | Functional Groups | Key Reactions |
|---|---|---|
| This compound | Bromoethoxy, Carboxylic | Nucleophilic Substitution, Esterification |
| 4-(Bromomethyl)benzoic acid | Bromomethyl, Carboxylic | Nucleophilic Substitution |
| 4-(Chloromethyl)benzoic acid | Chloromethyl, Carboxylic | Nucleophilic Substitution |
| 4-(Methoxy)benzoic acid | Methoxy, Carboxylic | Esterification |
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can exhibit antimicrobial properties. One study synthesized several derivatives and tested their efficacy against Staphylococcus aureus, highlighting the compound's potential in developing new antibiotics .
Case Study 2: Polymer Development
Another study focused on using this compound in the synthesis of biodegradable polymers. The incorporation of this compound into polymer chains improved mechanical properties while maintaining biodegradability, making it suitable for environmental applications .
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)benzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromoethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Derivatives
Methyl 3-(2-bromoethoxy)benzoate (CAS 59516-96-0) and methyl 4-(2-bromoethoxy)benzoate (CAS 56850-91-0) are ester analogs differing in the substitution position on the benzene ring. The para-substituted derivative (4-position) generally exhibits higher symmetry and stronger intermolecular interactions (e.g., dipole-dipole forces), leading to distinct physical properties. For example, para-substituted benzoates often have higher melting points compared to ortho or meta isomers due to crystallographic packing efficiency .
| Compound | CAS Number | Substitution Position | Molecular Formula | Key Applications |
|---|---|---|---|---|
| Methyl 4-(2-bromoethoxy)benzoate | 56850-91-0 | Para | C₁₀H₁₁BrO₃ | Intermediate in drug synthesis |
| Methyl 3-(2-bromoethoxy)benzoate | 59516-96-0 | Meta | C₁₀H₁₁BrO₃ | Polymer chemistry |
Functional Group Variations
4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3)
This compound replaces the bromine atom with an acetamido group (-NHCOCH₃). The amide group enhances hydrogen bonding capacity, increasing solubility in polar solvents. Unlike the brominated analog, it is less reactive in nucleophilic substitutions but more suited for biological applications, such as enzyme inhibition studies .
4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)
Here, the ethoxy chain is replaced with a fluorinated phenoxy group. The electron-withdrawing fluorine atom increases the acidity of the benzoic acid (pKa ~2.8 vs. ~4.2 for 4-(2-bromoethoxy)benzoic acid). This compound has a melting point of 171–175°C, suggesting stronger crystal lattice forces compared to the brominated derivative .
Structural Complexity: 4-[(2-Bromophenyl)methoxy]-3-ethoxybenzoic Acid
This derivative features a 2-bromobenzyl ether group at position 4 and an ethoxy group at position 3. The bulky benzyl group introduces steric hindrance, reducing reactivity in substitution reactions. However, the bromine on the aromatic ring enables Suzuki-Miyaura cross-coupling, a reaction less feasible with aliphatic bromine in this compound .
Nucleophilic Substitution
The bromine atom in this compound is susceptible to nucleophilic displacement, enabling the synthesis of ethers, thioethers, or amines. For example, reaction with sodium azide yields 4-(2-azidoethoxy)benzoic acid, a precursor for "click chemistry" applications .
Biological Activity
4-(2-Bromoethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as its mechanisms of action and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : CHBrO
- Molecular Weight : 273.11 g/mol
- CAS Number : 52062-92-7
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, methyl 4-(2-bromoethoxy)benzoate showed an inhibitory effect against various plant pathogens, with an inhibition rate of 88.6% against Rhizoctonia solani at a concentration of 200 μg/mL . This suggests that the compound could serve as a basis for developing antifungal agents.
| Compound | Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| Methyl 4-(2-bromoethoxy)benzoate | Rhizoctonia solani | 88.6 | 200 |
| Methyl 4-(2-bromoethoxy)benzoate | Fusarium moniliforme | 76.1 | 200 |
| Methyl 4-(2-bromoethoxy)benzoate | Sphaeropsis sapinea | 75.4 | 200 |
Antibacterial Activity
The antibacterial properties of related compounds have been explored, indicating that halogenated benzoic acids can inhibit bacterial growth effectively. While specific data on the antibacterial activity of this compound is limited, related studies suggest it could possess similar effects .
Anticancer Potential
In silico studies have suggested that benzoic acid derivatives may interact with key enzymes involved in cancer progression, such as cathepsins B and L. These interactions can enhance proteolytic activity, which is crucial in cancer cell proliferation and survival . The potential for this compound to modulate these pathways warrants further investigation.
The mechanism by which this compound exerts its biological effects may involve:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating various biochemical reactions.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of methyl derivatives of benzoic acid against seven plant pathogens. The results indicated that these compounds could serve as effective antifungal agents due to their high inhibition rates at low concentrations .
- Proteasome Activation : Research on benzoic acid derivatives showed that they could activate proteasomal degradation pathways in human fibroblasts, indicating potential applications in anti-aging and cancer therapies .
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Crystallography :
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Mitigation :
- Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats) due to potential irritation from bromoalkane intermediates .
- Store at 2–8°C in airtight containers to prevent degradation.
- Emergency Measures :
How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- Computational Workflow :
- Predict regioselectivity in substitution reactions (e.g., Suzuki coupling) by analyzing charge distribution .
What mechanistic insights explain contradictions in the compound’s reactivity under varying catalytic conditions?
Q. Advanced Research Focus
- Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from:
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states better than THF.
- Ligand Choice : Bulky ligands (e.g., SPhos) reduce steric hindrance around the bromoethoxy group .
- Methodological Validation :
How can crystallographic disorder in the ethoxy chain be addressed during structure refinement?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
